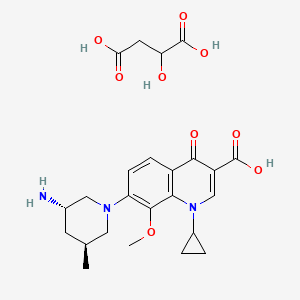

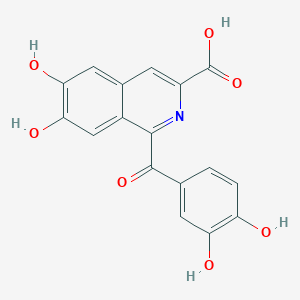

Nemonoxacin malate anhydrous

Overview

Description

Nemonoxacin malate anhydrous belongs to the class of organic compounds known as quinoline carboxylic acids . It is a novel nonfluorinated quinolone that shows excellent microbiological efficacy and broad-spectrum antibacterial activity against most gram-positive cocci (including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus), atypical pathogens, and most gram-negative bacteria .

Molecular Structure Analysis

The molecular formula of this compound is C24H31N3O9 . It is a non-fluorinated quinolone that selectively inhibits bacterial DNA topoisomerase activity .Physical And Chemical Properties Analysis

The molecular weight of this compound is 505.52 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Enhanced Activity Against Pathogens

Nemonoxacin malate anhydrous, a novel non-fluorinated quinolone, is noted for its potent in vitro activity against a wide variety of clinically relevant pathogens, particularly gram-positive bacteria. This includes multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. It exhibits a lower tendency to select resistant pathogens compared to fluoroquinolones, providing a significant advantage in combating bacterial resistance (Qin & Huang, 2014).

Effective Treatment for Common Infections

Nemonoxacin has been identified as a potential agent for the treatment of common infectious diseases such as community-acquired pneumonia (CAP), Clostridium difficile infections (CDIs), acute bacterial skin and skin structure infections (ABSSSIs), and sexually transmitted diseases (STDs). Its potent activity against gram-positive bacteria, including resistant strains, and a reduced propensity for resistance development, makes it a promising therapeutic agent (Huang et al., 2015).

Comparable Efficacy and Safety to Levofloxacin

Clinical trials and meta-analyses have shown that nemonoxacin's clinical and microbiologic efficacy is comparable to that of levofloxacin in the treatment of CAP. Moreover, the safety and tolerability profile of nemonoxacin is similar to that of levofloxacin, further establishing its potential as an alternative treatment option (Chang et al., 2019).

Determination of Clinical Breakpoints and Cut-Off Values

Research has focused on determining the minimum inhibitory concentration (MIC) distribution, epidemiological cut-off (ECOFF) values, and clinical breakpoints (CBPs) of nemonoxacin for Streptococcus pneumoniae and Staphylococcus aureus associated with CAP. This is crucial for guiding appropriate dosing and for predicting clinical outcomes based on bacterial susceptibility (Jean et al., 2020).

Mechanism of Action

Safety and Hazards

Nemonoxacin malate anhydrous is generally well-tolerated . Commonly reported drug-related adverse events include increased alanine aminotransferase levels, neutropenia, nausea, and leukopenia . No drug-related deaths were reported . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Nemonoxacin malate anhydrous has been approved for the treatment of community-acquired pneumonia in adults . It is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . The availability of new antibacterial agents like Nemonoxacin that are effective against bacteria with resistance to other antibacterials is critical to continued successful management of CAP and other bacterial illnesses in the future .

properties

IUPAC Name |

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVJINCWEIPOFL-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241759 | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951163-60-3 | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMONOXACIN MALATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)